2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves the condensation of 3-formylchromones and 6-amino-5-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can yield different hydroquinone derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated compounds .
Scientific Research Applications
2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antioxidant and cytotoxic properties.
Medicine: Explored for its potential use in chemotherapy due to its selective antitumor activity.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can modulate the redox status of cells and influence various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
- Methyl 4-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate
Uniqueness
2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H15N3O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,6-dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15N3O2S/c1-12-17(14-6-4-3-5-7-14)18-19(26-12)21-13(2)23(20(18)25)22-15-8-10-16(24)11-9-15/h3-11H,1-2H3 |
InChI Key |
PQESMTCQHDPRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N(C2=O)N=C3C=CC(=O)C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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